Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
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Overview
Description
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is a complex organic compound that features a thiazolane ring, a piperazine moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolane Ring: The thiazolane ring can be synthesized through a cyclization reaction involving a suitable dicarboxylate ester and a thiol.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.
Attachment of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule, often using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or phenyl moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide as solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and mechanisms, given its ability to interact with various biomolecules.
Industrial Applications: It may be used in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate involves its interaction with specific molecular targets. The piperazine moiety can interact with neurotransmitter receptors, while the thiazolane ring may interact with enzymes involved in metabolic pathways. These interactions can modulate biological activity, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-[2-(4-methylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-[2-(4-ethylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
- Dimethyl 3-[2-(4-isopropylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate
Uniqueness
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate is unique due to the presence of the phenyl group, which can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties. This makes it a valuable compound for further research and development in various scientific fields.
Biological Activity
Dimethyl 3-[2-(4-phenylpiperazino)acetyl]-1,3-thiazolane-2,4-dicarboxylate (CAS No. 294849-07-3) is a complex organic compound characterized by its thiazolane ring structure and various functional groups. This article aims to explore its biological activity, potential applications, and underlying mechanisms based on available research.
- Molecular Formula : C19H25N3O5S
- Molecular Weight : 407.48 g/mol
- Structural Features : The compound includes a dimethyl ester group, a thiazolane ring, and a phenylpiperazine moiety, which may contribute to its unique biological properties.
Potential Biological Activities
Preliminary investigations suggest that compounds with thiazolane structures exhibit diverse biological activities, including:
- Antidiabetic Activity : Similar compounds have shown potential as protein tyrosine phosphatase 1B (PTP1B) inhibitors, which are crucial in managing diabetes mellitus. For instance, derivatives with thiazolidine structures have been identified as effective PTP1B inhibitors with IC50 values ranging from 0.41 μM to 4.68 μM .
- Neuropharmacological Effects : The phenylpiperazine component is known for its neuroactive properties, suggesting potential applications in treating neurological disorders.
Case Study: Antidiabetic Properties
A study on related thiazolidine derivatives revealed their effectiveness in reducing fasting blood glucose levels and improving glucose tolerance in diabetic mice. The most potent derivative exhibited an IC50 of 0.41 μM against PTP1B and improved insulin signaling pathways in HepG2 cells . This suggests that this compound may also possess similar antidiabetic properties.
Mechanistic Insights
The biological activity of this compound may stem from its ability to interact with specific biological targets involved in neurotransmission and cell signaling pathways. Molecular docking studies could provide insights into how it binds to these targets, enhancing its pharmacological profile compared to other similar compounds.
Comparative Analysis of Related Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dimethyl 1,3-thiazolidine-2,4-dicarboxylate | Contains a thiazolidine ring | Known for its biological properties |
Benzhydryl piperazine derivatives | Piperazine core with varied substitutions | Studied for neuropharmacological effects |
Dimethyl 3-thiaadipate | Thia-adipate structure | Used in organic synthesis |
The specific combination of the thiazole ring and piperazine moiety in this compound may enhance its pharmacological profile compared to other compounds listed above.
Properties
IUPAC Name |
dimethyl 3-[2-(4-phenylpiperazin-1-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S/c1-26-18(24)15-13-28-17(19(25)27-2)22(15)16(23)12-20-8-10-21(11-9-20)14-6-4-3-5-7-14/h3-7,15,17H,8-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTZNHSHUNVZCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=CC=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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